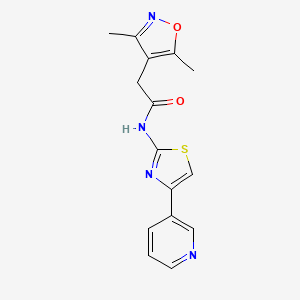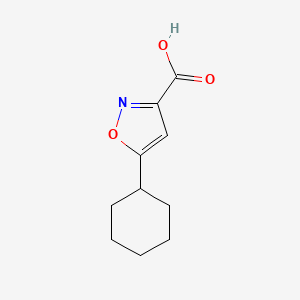![molecular formula C15H14N2O4 B2470505 N-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)メチル]-2-ヒドロキシピリジン-3-カルボキサミド CAS No. 1031125-22-0](/img/structure/B2470505.png)
N-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)メチル]-2-ヒドロキシピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a suitable reagent in an aqueous alkaline medium. This is followed by further treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .科学的研究の応用
抗菌剤
この化合物は合成され、強力な抗菌剤として使用されてきました . B. subtilisおよびE.coli に対して有意な抗菌活性を示しています。
酵素阻害剤
この化合物はまた、中程度の酵素阻害剤として使用されてきました . リポキシゲナーゼ酵素に対する阻害活性を示しています .
非線形光学材料
この化合物は合成され、非線形光学特性について研究されています . 有意な2光子吸収および非線形屈折を示しています .
オプトエレクトロニクスアプリケーション
この化合物はオプトエレクトロニクスアプリケーションで使用されてきました . 周波数発生器、光制限器、および光スイッチングアプリケーションにおける使用の可能性を示しています .
熱的および誘電的特性
この化合物は、その熱的および誘電的特性について研究されてきました . これらの特性は、オプトエレクトロニクスアプリケーションにおける使用に不可欠です .
酵素触媒における生体触媒
この化合物は、高いエナンチオ選択性と活性を備えた生体触媒の探索に使用されてきました . これは、酵素触媒の実際的な応用における重要なステップです .
作用機序
Target of Action
The primary targets of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For instance, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase disrupts the metabolism of arachidonic acid, a key player in inflammatory responses .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on cholinesterase and lipoxygenase enzymes. This can lead to changes in neurotransmission and inflammatory responses, respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been performed in aqueous alkaline media . .
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to inhibit carbonic anhydrase, a key enzyme involved in many physiological disorders . This inhibition is achieved by coordinating their anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide is not well established. It is suggested that the compound may exert its effects by binding to biomolecules and influencing gene expression .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14-11(4-3-7-16-14)15(19)17-8-10-9-20-12-5-1-2-6-13(12)21-10/h1-7,10H,8-9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKLXTGHCAQVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2470422.png)
![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile](/img/structure/B2470424.png)
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2470425.png)

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)


![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol](/img/structure/B2470436.png)

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)
![7-chloro-1-[(4-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2470440.png)
![1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B2470442.png)
![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)
